1-[5-Bromo-2-methyl-4-(methylsulphonyl)phenyl]piperazine
Description
Chemical Structure:
1-[5-Bromo-2-methyl-4-(methylsulphonyl)phenyl]piperazine (C₁₂H₁₇BrN₂O₂S) features a piperazine ring attached to a phenyl group substituted with bromo (Br) at position 5, methyl (CH₃) at position 2, and methylsulphonyl (SO₂CH₃) at position 4 . Its molecular weight is 333.24 g/mol, and it exhibits a melting point of 121–122°C. The methylsulphonyl group is electron-withdrawing, influencing electronic properties and receptor interactions.
Properties
IUPAC Name |
1-(5-bromo-2-methyl-4-methylsulfonylphenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2S/c1-9-7-12(18(2,16)17)10(13)8-11(9)15-5-3-14-4-6-15/h7-8,14H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGLNCQPMBCRAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N2CCNCC2)Br)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001203897 | |
| Record name | 1-[5-Bromo-2-methyl-4-(methylsulfonyl)phenyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001203897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000018-35-8 | |
| Record name | 1-[5-Bromo-2-methyl-4-(methylsulfonyl)phenyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000018-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[5-Bromo-2-methyl-4-(methylsulfonyl)phenyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001203897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-Bromo-2-methyl-4-(methylsulphonyl)phenyl]piperazine typically involves the reaction of 5-bromo-2-methyl-4-(methylsulphonyl)aniline with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or dimethyl sulfoxide (DMSO), and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Position
The bromine atom at the para position undergoes nucleophilic aromatic substitution (SNAr) under basic conditions. Key examples include:
-
Mechanism : Palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) facilitates aryl bromide substitution with amines .
-
Selectivity : Steric hindrance from the methyl and methylsulfonyl groups directs substitution to the bromine site .
Piperazine Ring Functionalization
The piperazine moiety participates in alkylation, acylation, and sulfonylation reactions:
Alkylation
-
Reagents : Alkyl halides (e.g., methyl iodide), NaH, DMF, 0°C to RT.
-
Product : N-alkylated derivatives (e.g., quaternary ammonium salts) .
Acylation
Sulfonylation
Sulfonyl Group Reactivity
The methylsulfonyl group undergoes reduction and hydrolysis:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Reduction | LiAlH₄, THF, 0°C → RT | Methylthioether | 60–75% | |
| Acidic Hydrolysis | H₂SO₄, H₂O, reflux | Sulfonic acid | Not reported |
Cross-Coupling Reactions
The bromine atom enables palladium-catalyzed cross-coupling:
Cyclization Reactions
The compound participates in heterocycle formation:
-
With Thioureas : Forms thiazole derivatives under acidic conditions (e.g., HCl, EtOH) .
-
With Carbonyls : Forms quinoxalines via condensation with α-keto acids .
Stability and Side Reactions
Scientific Research Applications
1-[5-Bromo-2-methyl-4-(methylsulphonyl)phenyl]piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: It is employed in studies investigating the interactions of piperazine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 1-[5-Bromo-2-methyl-4-(methylsulphonyl)phenyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with various biological molecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares key structural features and biological activities of 1-[5-Bromo-2-methyl-4-(methylsulphonyl)phenyl]piperazine with related arylpiperazine derivatives:
Key Findings from Comparative Studies
Substituent Effects on Receptor Binding
Electron-Withdrawing Groups (EWGs) :
- Methylsulphonyl (SO₂CH₃) in the target compound and AZD5672 enhances metabolic stability and receptor selectivity. For example, AZD5672 showed reduced hERG channel binding and improved pharmacokinetics .
- Trifluoromethyl (CF₃) in TFMPP increases lipophilicity and 5-HT1B/1C receptor agonism, contributing to hypophagia .
Halogen Substituents :
Positional Effects :
Physicochemical and Pharmacokinetic Comparisons
Biological Activity
1-[5-Bromo-2-methyl-4-(methylsulphonyl)phenyl]piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications, supported by relevant data and case studies.
- Molecular Formula : C12H17BrN2O2S
- Molecular Weight : 333.24 g/mol
- Melting Point : 121 - 122 °C
- Density : Approximately 1.2 g/cm³
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis starts with the appropriate brominated phenyl compound and piperazine.
- Reaction Conditions : The reaction is conducted under basic conditions, often using solvents like DMF (dimethylformamide) at elevated temperatures.
- Yield Optimization : Techniques such as continuous flow synthesis may be employed to enhance yield and purity.
The biological activity of this compound is primarily attributed to its interaction with various receptors in the central nervous system (CNS). It is believed to modulate neurotransmitter systems, possibly acting on G-protein coupled receptors (GPCRs) and ion channels, which play crucial roles in neuronal signaling.
Therapeutic Potential
This compound has been investigated for several therapeutic applications:
- Neurological Disorders : Preliminary studies indicate potential efficacy in treating conditions like depression and anxiety by modulating serotonin and dopamine pathways.
- Antimicrobial Activity : Some studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in infectious disease treatment .
Case Studies
Several studies have evaluated the biological effects of this compound:
- Study on CNS Activity :
-
Antimicrobial Screening :
- A screening assay conducted by a research group found that this compound displayed moderate activity against gram-positive bacteria, suggesting a mechanism that warrants further investigation into its use as an antimicrobial agent.
Table 1: Biological Activity Summary
| Activity Type | Observations | References |
|---|---|---|
| CNS Modulation | Anxiolytic properties in rodents | |
| Antimicrobial | Moderate activity against gram-positive bacteria | |
| Receptor Interaction | Potential GPCR modulation |
Table 2: Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 333.24 g/mol |
| Melting Point | 121 - 122 °C |
| Density | Approximately 1.2 g/cm³ |
Q & A
Q. What are the common synthetic routes for 1-[5-Bromo-2-methyl-4-(methylsulphonyl)phenyl]piperazine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with brominated nitroaromatic intermediates. Key steps include:
- Nitration and Bromination : Introduce bromine and nitro groups to the aromatic ring under controlled acidic conditions (e.g., H₂SO₄/HNO₃) to direct substituents to specific positions .
- Piperazine Coupling : React the brominated intermediate with piperazine derivatives using nucleophilic aromatic substitution. Optimize temperature (60–100°C) and solvent polarity (e.g., DMF or DCM) to enhance yield .
- Methylsulphonyl Introduction : Use methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to install the methylsulphonyl group. Monitor reaction progress via TLC or HPLC .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns. For example, the methylsulphonyl group shows a singlet at ~3.3 ppm (¹H) and 44 ppm (¹³C) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ expected for C₁₃H₁₈BrN₂O₂S: 369.02) .
- HPLC-PDA : Assess purity (>95%) using a C18 column with a gradient of acetonitrile/water (0.1% TFA) .
Advanced Research Questions
Q. What strategies address low solubility in pharmacological assays, and how do they impact bioactivity?
Methodological Answer:
- Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solutions to enhance aqueous solubility while avoiding cytotoxicity .
- Salt Formation : Convert the free base to hydrochloride salts via HCl/Et₂O treatment, improving solubility in polar solvents .
- Biological Impact : Reduced solubility may lower apparent potency in cell-based assays. Validate results using orthogonal assays (e.g., SPR or radioligand binding) to distinguish solubility artifacts from true activity .
Q. How can computational modeling predict the compound's interactions with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to model binding to targets (e.g., dopamine D3 receptor). Set grid boxes around known ligand-binding domains and validate with experimental IC₅₀ values .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bonding networks .
- QSAR Models : Corporate substituent effects (e.g., bromine’s electronegativity) to predict activity trends across analogs .
Q. How should researchers resolve contradictions in reported biological activities of structurally similar piperazine derivatives?
Methodological Answer:
- Assay Standardization : Replicate studies under identical conditions (e.g., cell line, incubation time). For example, discrepancies in IC₅₀ values for kinase inhibition may arise from ATP concentration differences .
- Meta-Analysis : Compare substituent effects across literature. A 4-methylsulphonyl group may enhance selectivity over 4-nitro analogs due to reduced off-target binding .
- Structural Confirmation : Re-synthesize disputed compounds and verify structures via X-ray crystallography to rule out isomerism or impurities .
Q. What are the critical factors in designing stability studies for this compound under varying storage conditions?
Methodological Answer:
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC for up to 4 weeks .
- Degradant Identification : Use LC-MS/MS to characterize byproducts (e.g., hydrolysis of the sulphonyl group yields sulfonic acid derivatives) .
- Optimal Storage : Store desiccated at -20°C in amber vials to prevent photolysis and hygroscopic decomposition .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for target selectivity?
Methodological Answer:
- Substituent Scanning : Synthesize analogs with halogens (Cl, F) or methyl groups at the 5-position. Test against related targets (e.g., serotonin vs. dopamine receptors) .
- Pharmacophore Mapping : Identify essential motifs (e.g., sulphonyl group’s hydrogen-bond acceptor role) using MOE software. Remove/modify non-critical groups to reduce molecular weight .
- In Vivo Validation : Prioritize analogs with >10-fold selectivity in vitro for PK/PD studies in rodent models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
